N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
This compound is a hybrid heterocyclic amide featuring:
- A piperidin-4-ylmethyl backbone linked to a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl group.
- A thiophen-2-yl-substituted cyclopentanecarboxamide moiety.
Properties
IUPAC Name |
N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-25-12-4-6-18(20(25)27)21(28)26-13-8-17(9-14-26)16-24-22(29)23(10-2-3-11-23)19-7-5-15-30-19/h4-7,12,15,17H,2-3,8-11,13-14,16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATDRWBCQZLOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that integrates multiple pharmacologically relevant structures. Its unique composition suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core linked to a piperidine moiety and a thiophene ring, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, which may lead to therapeutic effects.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing the dihydropyridine structure exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported as low as 0.22 to 0.25 μg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 5a | 0.25 | Staphylococcus epidermidis |
These findings suggest that the incorporation of thiophene and dihydropyridine structures may enhance the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For example, derivatives featuring the dihydropyridine framework have shown promising results against breast cancer cell lines (MCF7). In vitro studies indicated that these compounds could induce apoptosis and exhibit cytotoxic effects comparable to established chemotherapeutics .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 15.6 | Apoptosis induction |
| Compound B | 12.3 | Cell cycle arrest |
The mechanism often involves modulation of apoptotic pathways, indicating that this compound may exert similar effects.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:
- Synthesis and Evaluation : A study synthesized various derivatives incorporating thiophene and dihydropyridine moieties, assessing their antimicrobial and anticancer activities through standard assays.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit specific enzymes involved in cancer progression and microbial resistance.
- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds, which will be crucial for their development as therapeutic agents.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Comparative Analysis of Key Features
Pharmacological and Physicochemical Insights
- Synthetic Accessibility : Piperidine-based amides (e.g., ) are typically synthesized via coupling reactions using carbodiimides or HOBt/EDCI systems, suggesting analogous routes for the target compound .
Research Findings and Gaps
- Kinase Inhibition: Dihydropyridine derivatives are known to modulate kinase activity, but the target compound’s specific efficacy remains unvalidated in the provided literature.
- Metabolic Stability : Pyridine-containing analogs (e.g., ) may undergo faster hepatic oxidation than dihydropyridine derivatives, implying superior metabolic stability for the target compound .
- Safety Data: No explicit toxicity or MSDS data are available for the target compound, unlike the Safety Data Sheet (SDS) protocols highlighted for structurally related amides in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
